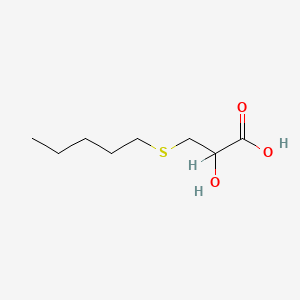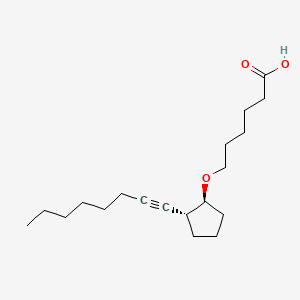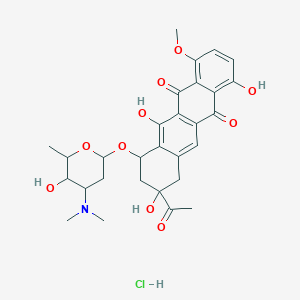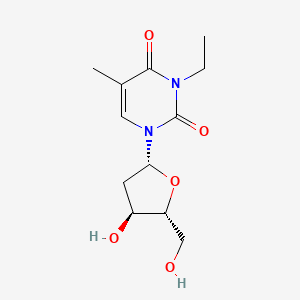
3-Carboxymethylriboflavin
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Carboxymethylriboflavin and its related compounds is a topic of interest in biotechnological processes . Riboflavin and its active forms, the cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), have been extensively used in various industries. Modern commercial production of riboflavin is based on microbial fermentation . High yields of flavin mononucleotide and flavin adenine dinucleotide have been obtained using whole-cell biocatalysis processes .Applications De Recherche Scientifique
Synthesis and Fluorescence Studies
3-Carboxymethylriboflavin has been explored for its synthetic and fluorescence properties. Banekovich and Matuszczak (2005) investigated the synthesis of 2′,3′,4′,5′-tetraacetyl-N(3)-carboxymethylriboflavin, starting from tetraacetylriboflavin, and reported its fluorescence characteristics (Banekovich & Matuszczak, 2005).
Enzyme-Linked Competitive Binding Assays
In the field of biochemical analysis, 3-Carboxymethylriboflavin has been used in enzyme-linked competitive binding assays for riboflavin. Cha and Meyerhoff (1988) developed a method using a malate dehydrogenase/3-carboxymethylriboflavin conjugate, achieving high selectivity and sensitivity in the detection of riboflavin (Cha & Meyerhoff, 1988).
Photolysis Studies
Photolysis of carboxymethylflavin, including 3-Carboxymethylriboflavin, has been a subject of study. Ahmad et al. (2019) investigated the photodegradation of carboxymethylflavin in various solutions, providing insights into its chemical behavior under light exposure (Ahmad et al., 2019).
Microencapsulation for Antifungal Activity
Farias et al. (2018) explored the microencapsulation of riboflavin, potentially involving derivatives like 3-Carboxymethylriboflavin, for enhanced antifungal activity. This study showed the potential of such compounds in controlled release and preservation of functional properties (Farias et al., 2018).
Cross-Linking Agents in Dentistry
In dentistry, riboflavin and its derivatives, possibly including 3-Carboxymethylriboflavin, have been used as cross-linking agents to optimize dentin bond durability. A study by Abunawareg et al. (2017) highlighted their efficacy in enhancing resin-dentin bond strength (Abunawareg et al., 2017).
Riboflavin in Nanotechnology
Beztsinna et al. (2016) discussed the applications of riboflavin in nanotechnology, which could extend to its derivatives like 3-Carboxymethylriboflavin. The unique properties of riboflavin are utilized in drug delivery, biosensors, and other nanotechnological applications (Beztsinna et al., 2016).
Propriétés
IUPAC Name |
2-[7,8-dimethyl-2,4-dioxo-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O8/c1-8-3-10-11(4-9(8)2)22(5-12(25)16(29)13(26)7-24)17-15(20-10)18(30)23(6-14(27)28)19(31)21-17/h3-4,12-13,16,24-26,29H,5-7H2,1-2H3,(H,27,28)/t12-,13+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKSNCIPAHACKJ-ZENOOKHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951365 | |
| Record name | 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxymethylriboflavin | |
CAS RN |
28714-80-9 | |
| Record name | 3-Carboxymethylriboflavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028714809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(Carboxymethyl)-7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















